1-[(Cyclopropylamino)methyl]cyclopentan-1-amine
Overview
Description
Scientific Research Applications
Chemical Intermediate and Solvent Applications
1-[(Cyclopropylamino)methyl]cyclopentan-1-amine, though not directly mentioned, may relate to chemicals like cyclopentanone and cyclopentene derivatives, which are significant in the production of fine chemicals. Cyclopentanone, a closely related compound, serves as a crucial intermediate in the synthesis of fragrances such as methyl dihydrojasmonate and is utilized as a solvent in the electronics industry. This highlights the potential of related cyclopentanone compounds in diverse industrial applications, from manufacturing fragrances to serving as solvents, reflecting the broad utility of cyclopentane derivatives in scientific research and industrial processes (Sinopec Shanghai, 2011).
Ethylene Inhibition in Agriculture
1-Methylcyclopropene (1-MCP), a compound with structural similarities, demonstrates significant applications in agriculture, particularly in extending the shelf life and maintaining the quality of fruits and vegetables. This compound effectively inhibits ethylene action, a critical hormone in the ripening process, showcasing its role in delaying ripening and senescence in a variety of crops. Such applications underscore the importance of cyclopropylamine derivatives in enhancing food preservation, thereby reducing waste and improving economic efficiency in the agricultural sector (S. Blankenship & J. Dole, 2003).
Properties
IUPAC Name |
1-[(cyclopropylamino)methyl]cyclopentan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c10-9(5-1-2-6-9)7-11-8-3-4-8/h8,11H,1-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHJFRMZBZHZNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC2CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.